Asterric Acid

Description

This compound has been reported in Oidiodendron truncatum, Pestalotiopsis, and other organisms with data available.

structure given in first source; inhibits the binding of endothelin-1 to the ET(A) receptor of A10 cells

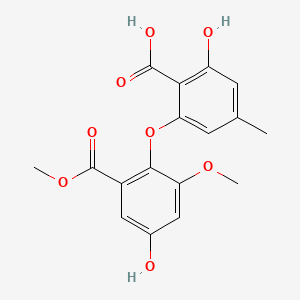

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O8/c1-8-4-11(19)14(16(20)21)12(5-8)25-15-10(17(22)24-3)6-9(18)7-13(15)23-2/h4-7,18-19H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKVHFNTYHPEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206405 | |

| Record name | Asterric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-64-0 | |

| Record name | Asterric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asterric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asterric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 577-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTERRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Q23XL4KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Asterric Acid from Aspergillus terreus: A Technical Guide

An in-depth exploration of the isolation, characterization, and biological activities of a significant fungal metabolite.

Introduction

Asterric acid, a polyketide-derived diphenyl ether, stands as a noteworthy secondary metabolite first isolated from the filamentous fungus Aspergillus terreus. Its discovery and subsequent investigation have revealed a spectrum of biological activities, positioning it as a molecule of interest for researchers in natural product chemistry, mycology, and drug development. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its discovery, physicochemical properties, and biological significance, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this compound.

Historical Discovery and Physicochemical Characterization

The first report of this compound dates back to 1960, when Curtis and his colleagues isolated the compound from the culture fluid of Aspergillus terreus[1]. Their work laid the groundwork for its structural elucidation and initial characterization.

Physicochemical Properties

This compound presents as a crystalline solid with the molecular formula C₁₇H₁₆O₈, corresponding to a molecular weight of 348.30 g/mol [2]. It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.

Spectroscopic Data

The structural determination of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the original 1960 publication provided foundational data, subsequent analyses have refined our understanding of its structure.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₈ | [2] |

| Molecular Weight | 348.30 g/mol | [2] |

| Mass Spectrometry | [M-H]⁻ at m/z 347.0772 | PubChem CID: 3080568 |

| IC₅₀ (Endothelin-1 binding) | ~10 µM | Ohashi et al., 1992 |

Table 2: NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are crucial for the unambiguous identification of this compound. While referenced in multiple publications, a comprehensive public domain dataset remains to be consolidated here.

Experimental Protocols

The production, isolation, and purification of this compound involve standard mycology and natural product chemistry techniques. The following protocols are based on established methods for the cultivation of Aspergillus terreus and the extraction of fungal secondary metabolites.

Fermentation of Aspergillus terreus

This protocol outlines a submerged fermentation process for the production of this compound.

Objective: To cultivate Aspergillus terreus under conditions conducive to the production of this compound.

Materials:

-

Aspergillus terreus strain

-

Potato Dextrose Agar (PDA) slants

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production medium (a defined or complex medium, optimization may be required)

-

Shaker incubator

-

Fermenter (optional, for large-scale production)

Procedure:

-

Inoculum Preparation:

-

Grow the Aspergillus terreus strain on PDA slants at 25-28°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension by adding sterile water containing a wetting agent (e.g., 0.01% Tween 80) to the slant and gently scraping the surface.

-

Use this spore suspension to inoculate a seed culture in a suitable liquid medium.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture under controlled conditions. Optimal parameters such as temperature (25-30°C), pH (initially 5.0-6.0), and agitation (150-200 rpm) should be maintained for a period of 7-14 days. Production of secondary metabolites like this compound often occurs during the stationary phase of fungal growth.

-

-

Monitoring:

-

Periodically and aseptically withdraw samples to monitor fungal growth (mycelial dry weight) and this compound production (e.g., by HPLC).

-

Diagram 1: Experimental Workflow for this compound Production

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of phenolic compounds like this compound from a fungal fermentation broth.

Objective: To isolate and purify this compound from the culture broth of Aspergillus terreus.

Materials:

-

Fermentation broth from Aspergillus terreus culture

-

Filter paper or centrifugation equipment

-

Ethyl acetate or other suitable organic solvent

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

-

Separation of Mycelia:

-

Separate the fungal mycelia from the culture broth by filtration or centrifugation. The supernatant (culture filtrate) contains the secreted this compound.

-

-

Liquid-Liquid Extraction:

-

Acidify the culture filtrate to a pH of 2-3 with an appropriate acid (e.g., HCl).

-

Extract the acidified filtrate multiple times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Concentration:

-

Remove the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the fractions containing the compound of interest and concentrate them.

-

-

Final Purification:

-

For high purity, subject the partially purified this compound to preparative HPLC.

-

Biological Activities and Signaling Pathways

This compound has been shown to possess significant biological activities, most notably as an inhibitor of endothelin binding and as an anti-angiogenic agent.

Endothelin Receptor Antagonism

Endothelins are potent vasoconstrictive peptides that play a role in blood pressure regulation. They exert their effects by binding to endothelin receptors (ETₐ and ETₑ) on smooth muscle and endothelial cells. This compound was one of the first non-peptide endothelin binding inhibitors discovered from a natural source[3]. It specifically inhibits the binding of endothelin-1 (ET-1) to the ETₐ receptor. This inhibition is thought to occur through competitive binding to the receptor, thereby preventing the downstream signaling cascade that leads to vasoconstriction.

Diagram 2: Endothelin Receptor Antagonism by this compound

References

- 1. 940. The biosynthesis of phenols. Part II. This compound, a metabolic product of aspergillus terreus thom - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. The contribution of pathways initiated via the Gq\11 G-protein family to atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

The Intricate Pathway of Asterric Acid Biosynthesis in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterric acid, a polyketide-derived fungal secondary metabolite, has garnered significant interest within the scientific community due to its diverse biological activities, including potential therapeutic applications. First isolated from Aspergillus terreus, this diphenyl ether compound is a product of a complex biosynthetic pathway orchestrated by a dedicated gene cluster.[1][2] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the proposed enzymatic steps, present quantitative data where available, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the polyketide pathway, a major route for the production of diverse secondary metabolites in fungi.[3] The pathway is thought to commence with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (NRPKS). While the complete enzymatic cascade for this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the biosynthesis of structurally related fungal diphenyl ethers and early metabolic studies. A likely precursor to this compound is the benzophenone derivative, sulochrin.[4]

The proposed pathway involves the following key stages:

-

Polyketide Synthesis: A dedicated NRPKS catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form a benzophenone intermediate, likely sulochrin.

-

Oxidative Coupling: A key step involves the oxidative coupling of the benzophenone intermediate to form the characteristic diphenyl ether linkage. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a copper-dependent oxidase, enzymes commonly found in fungal secondary metabolite gene clusters.

-

Tailoring Reactions: A series of post-PKS tailoring reactions, including hydroxylations and O-methylations, modify the diphenyl ether core to yield the final this compound structure. These reactions are catalyzed by specific hydroxylases and O-methyltransferases encoded within the biosynthetic gene cluster.

Quantitative Data on Fungal Acid Production

Quantitative data on the specific enzyme kinetics and metabolite concentrations in the this compound pathway are not extensively available in the public domain. However, studies on the production of other organic acids in Aspergillus terreus provide a framework for understanding the potential yields and productivities. The following table summarizes representative data for itaconic acid and citric acid production, which can serve as a benchmark for optimizing this compound production.

| Organic Acid | Producing Strain | Substrate | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Itaconic Acid | Aspergillus terreus | Glucose | 160 | 0.58 | 0.57 | [5] |

| Itaconic Acid | Aspergillus terreus | Glucose | 86.8 | 0.62 | 0.59 | |

| Citric Acid | Aspergillus niger | Sucrose | 108.69 | - | - | |

| Citric Acid | Aspergillus niger | Waste Glycerol | 69.70 | 0.61 | 0.183 |

Experimental Protocols

Elucidating the biosynthetic pathway of a fungal secondary metabolite like this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

Principle: Biosynthetic genes for secondary metabolites are typically clustered together on the fungal chromosome. Identifying this cluster is the first step in characterizing the pathway.

Methodology:

-

Genome Sequencing: Sequence the genome of the this compound-producing fungal strain (e.g., Aspergillus terreus).

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome. Look for clusters containing a PKS gene, as well as genes encoding tailoring enzymes like P450s, methyltransferases, and oxidases.

-

Comparative Genomics: Compare the predicted BGCs with known gene clusters for other diphenyl ether compounds to identify the putative this compound cluster.

Gene Knockout via CRISPR-Cas9

Principle: To confirm the involvement of a specific gene in the biosynthesis of this compound, it can be inactivated (knocked out) using CRISPR-Cas9 technology. The absence of this compound production in the knockout mutant provides strong evidence for the gene's function.

Methodology (adapted for Aspergillus terreus):

-

Guide RNA (gRNA) Design: Design one or two single-guide RNAs (sgRNAs) targeting the gene of interest within the putative this compound BGC.

-

Vector Construction: Clone the sgRNA expression cassette and the Cas9 nuclease gene into a suitable expression vector for Aspergillus. This vector should also contain a selectable marker (e.g., hygromycin resistance).

-

Protoplast Transformation:

-

Grow the fungal mycelia in a suitable liquid medium.

-

Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.

-

Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

-

Isolate individual transformants and screen for the desired gene knockout by PCR and sequencing of the target locus.

-

-

Metabolite Analysis: Analyze the culture extracts of the knockout mutants by HPLC-MS/MS to confirm the loss of this compound production.

Heterologous Expression of the Biosynthetic Pathway

Principle: To confirm that a specific BGC is responsible for this compound production, the entire cluster can be expressed in a heterologous host organism that does not naturally produce the compound.

Methodology (using Aspergillus oryzae as a host):

-

Gene Amplification and Cloning: Amplify all the genes from the putative this compound BGC from the genomic DNA of the producing fungus.

-

Expression Vector Construction: Clone the amplified genes into one or more Aspergillus expression vectors under the control of strong, inducible promoters.

-

Host Transformation: Transform the expression vectors into a suitable Aspergillus oryzae host strain.

-

Cultivation and Induction: Grow the transformed A. oryzae strain under conditions that induce the expression of the heterologous genes.

-

Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze by HPLC-MS/MS to detect the production of this compound.

In Vitro Enzyme Assays

Principle: To determine the specific function of an enzyme in the biosynthetic pathway, the corresponding gene can be expressed, the enzyme purified, and its activity tested with putative substrates.

Methodology:

-

Gene Expression and Protein Purification:

-

Clone the gene of interest (e.g., a P450 monooxygenase or a methyltransferase from the this compound BGC) into an E. coli expression vector.

-

Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assay:

-

Incubate the purified enzyme with its predicted substrate (e.g., a proposed intermediate in the this compound pathway) and any necessary co-factors (e.g., NADPH for P450s, S-adenosylmethionine for methyltransferases).

-

Stop the reaction after a specific time.

-

-

Product Analysis: Analyze the reaction mixture by HPLC-MS/MS to identify the product of the enzymatic reaction.

Stable Isotope Labeling Studies

Principle: Feeding the fungus with stable isotope-labeled precursors (e.g., ¹³C-labeled acetate) allows for the tracing of the labeled atoms into the final product, providing definitive evidence for the biosynthetic origin of different parts of the molecule.

Methodology:

-

Culture Conditions: Grow the this compound-producing fungus in a defined medium.

-

Precursor Feeding: Supplement the medium with a stable isotope-labeled precursor, such as [1-¹³C]-acetate or [U-¹³C₆]-glucose.

-

Metabolite Extraction: After a suitable incubation period, harvest the fungal biomass and/or culture broth and extract the secondary metabolites.

-

Mass Spectrometry Analysis: Analyze the purified this compound by high-resolution mass spectrometry (HRMS) to determine the pattern of isotope incorporation. This information can be used to deduce the building blocks and the assembly logic of the polyketide chain.

HPLC-MS/MS Analysis for Quantification

Principle: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of secondary metabolites in complex mixtures.

Methodology:

-

Sample Preparation:

-

Extract the fungal culture (mycelium and/or broth) with a suitable organic solvent (e.g., ethyl acetate, methanol).

-

Evaporate the solvent and redissolve the residue in a solvent compatible with the HPLC mobile phase.

-

-

HPLC Separation:

-

Inject the sample onto a reversed-phase C18 HPLC column.

-

Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source to ionize the eluting compounds.

-

Perform tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Select the precursor ion of this compound and specific product ions for highly selective and sensitive quantification.

-

-

Quantification: Create a calibration curve using a pure standard of this compound to determine the concentration of the analyte in the samples.

Visualizations

Biosynthetic Pathway of this compound (Proposed)

Caption: Proposed biosynthetic pathway of this compound in fungi.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for elucidating gene function in the this compound pathway.

Regulatory Network for Secondary Metabolism

Caption: Simplified regulatory network of secondary metabolism in fungi.

Conclusion

The biosynthesis of this compound in fungi represents a fascinating example of the complex enzymatic machinery involved in the production of polyketide-derived natural products. While significant progress has been made in understanding the general principles of fungal diphenyl ether biosynthesis, the specific details of the this compound pathway remain an active area of research. The experimental approaches outlined in this guide provide a robust framework for the complete elucidation of this pathway, from the identification of the biosynthetic gene cluster to the characterization of individual enzymes. A deeper understanding of the biosynthesis and regulation of this compound will not only contribute to our fundamental knowledge of fungal secondary metabolism but may also pave the way for the biotechnological production of this and other valuable bioactive compounds.

References

- 1. Profiling the chlorogenic acids of aster by HPLC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The biosynthesis of phenols. Part XIX. Synthesis of the polyhydroxybenzophenone derivative, sulochrin, of the gris-2′,5′-diene-3,4′-dione, trypacidin, and of related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Mechanism of Action of Asterric Acid as an Endothelin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases. Its effects are primarily mediated through the endothelin A (ETA) and endothelin B (ETB) receptors. Asterric acid, a fungal metabolite, has been identified as an inhibitor of endothelin binding, showing selectivity for the ETA receptor.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound as an endothelin inhibitor, detailing its interaction with the ETA receptor and the subsequent effects on downstream signaling pathways. This document also outlines key experimental protocols for evaluating endothelin inhibitors and presents available data in a structured format for clarity.

Introduction to the Endothelin System

The endothelin system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors.[3] ET-1 is the most potent vasoconstrictor known and is predominantly synthesized by vascular endothelial cells.[4]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction.[5] This is a key mechanism in the regulation of blood pressure and vascular tone.

-

ETB Receptors: Found on both endothelial and smooth muscle cells, ETB receptors have a more complex role. On endothelial cells, their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasodilation. On smooth muscle cells, they can also contribute to vasoconstriction.

The binding of ET-1 to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that results in a sustained increase in intracellular calcium concentration ([Ca2+]i), leading to vasoconstriction.

This compound: An Endothelin A Receptor Antagonist

This compound is a fungal metabolite that has been identified as a novel inhibitor of endothelin binding. It selectively inhibits the binding of endothelin-1 to the ETA receptor subtype. By blocking the ETA receptor, this compound prevents the vasoconstrictive effects of ET-1.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the ETA receptor. By binding to the receptor, it prevents the endogenous ligand, ET-1, from binding and initiating the downstream signaling cascade that leads to vasoconstriction.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

| Compound | Receptor Target | IC50 (nM) | Ki (nM) | Reference |

| Bosentan | ETA/ETB | - | - | |

| Ambrisentan | ETA selective | - | - | |

| A-127722 | ETA selective | 0.22 | - | |

| PD-156707 | ETA selective | 0.37 | - | |

| L-749329 | ETA selective | 0.29 | - | |

| Ro-47-0203 | ETA/ETB | 5.7 | - |

Key Experimental Protocols

The following sections detail the standard experimental protocols used to characterize the mechanism of action of endothelin inhibitors like this compound.

Endothelin Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the endothelin receptors.

Objective: To quantify the ability of this compound to displace radiolabeled ET-1 from ETA receptors.

Materials:

-

A10 cell line (rat aortic smooth muscle cells) expressing ETA receptors

-

[¹²⁵I]-ET-1 (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., Tris-HCl, BSA, MgCl₂)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell Culture: Culture A10 cells to confluence.

-

Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound. The Ki value can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit ET-1-induced increases in intracellular calcium.

Objective: To determine the effect of this compound on ET-1-stimulated calcium release in vascular smooth muscle cells.

Materials:

-

Vascular smooth muscle cells (e.g., A10 cells)

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

ET-1

-

This compound

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Loading: Load the cells with Fura-2 AM.

-

Baseline Measurement: Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Stimulation: Add ET-1 to the cells in the presence and absence of pre-incubated this compound.

-

Fluorescence Measurement: Continuously record the fluorescence ratio (340/380 nm).

-

Data Analysis: Quantify the inhibition of the ET-1-induced calcium peak by this compound to determine its potency (e.g., EC50).

Ex Vivo Vasoconstriction Assay

This assay assesses the functional effect of an endothelin inhibitor on isolated blood vessels.

Objective: To evaluate the ability of this compound to inhibit ET-1-induced contraction of isolated arterial rings.

Materials:

-

Rat thoracic aorta

-

Krebs-Henseleit solution

-

Organ bath system with force transducers

-

ET-1

-

This compound

Procedure:

-

Tissue Preparation: Isolate the rat thoracic aorta and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension.

-

Contraction: Induce contraction by adding cumulative concentrations of ET-1 in the presence and absence of pre-incubated this compound.

-

Measurement: Record the isometric tension developed by the rings.

-

Data Analysis: Construct concentration-response curves and determine the effect of this compound on the potency and maximal contraction induced by ET-1.

Downstream Signaling Pathways

The binding of ET-1 to the ETA receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is the primary trigger for smooth muscle contraction. This compound, by blocking the ETA receptor, inhibits this entire signaling cascade.

Conclusion

This compound is a selective ETA receptor antagonist that inhibits the binding of ET-1. Although detailed quantitative data on its potency are limited in the public literature, its mechanism of action is understood to be the competitive blockade of the ETA receptor, thereby preventing ET-1-induced vasoconstriction. The experimental protocols described in this guide provide a framework for the further characterization of this compound and other potential endothelin inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound in cardiovascular diseases where the endothelin system is dysregulated.

References

- 1. Aspirin and sodium salicylate inhibit endothelin ETA receptors by an allosteric type of mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin-1 increases intracellular calcium in human monocytes and causes production of interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin receptor antagonists: effect of serum albumin on potency and comparison of pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Endothelin-1-induced constriction inhibits nitric-oxide-mediated dilation in isolated rat resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of Asterric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterric acid, a diphenyl ether metabolite produced by various fungi such as Aspergillus, Penicillium, and Geomyces species, along with its structurally diverse derivatives, has emerged as a class of natural products with a broad spectrum of biological activities.[1] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from anti-cancer and anti-inflammatory to antimicrobial and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways.

I. Anti-Angiogenic Activity

Several derivatives of this compound have demonstrated potent anti-angiogenic properties by inhibiting the vascular endothelial growth factor (VEGF)-induced tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[2] This activity suggests their potential in cancer therapy by disrupting the blood supply to tumors.

Quantitative Data: Anti-Angiogenic Activity

While specific IC50 values for the inhibition of HUVEC tube formation by many this compound derivatives are not extensively reported in publicly available literature, studies have shown significant inhibition by compounds such as sulochrin, methyl this compound, 3-chlorothis compound, and 3,5-dichlorothis compound.[2]

| Compound | Activity | Cell Line | Assay | Reference |

| Sulochrin | Significant inhibition of VEGF-induced tube formation | HUVEC | Tube Formation Assay | [2] |

| Methyl this compound | Significant inhibition of VEGF-induced tube formation | HUVEC | Tube Formation Assay | [2] |

| 3-Chlorothis compound | Significant inhibition of VEGF-induced tube formation | HUVEC | Tube Formation Assay | |

| 3,5-Dichlorothis compound | Significant inhibition of VEGF-induced tube formation | HUVEC | Tube Formation Assay |

Experimental Protocol: HUVEC Tube Formation Assay

This protocol outlines the general procedure for assessing the anti-angiogenic activity of this compound derivatives by observing the formation of capillary-like structures by HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Matrigel Basement Membrane Matrix

-

96-well plates

-

VEGF

-

Test compounds (this compound derivatives)

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Allow the gel to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells onto the Matrigel-coated wells.

-

Treatment: Add VEGF to the wells to induce tube formation. Concurrently, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope. The extent of tube formation (e.g., tube length, number of branch points) can be quantified using image analysis software.

Signaling Pathway: VEGF Signaling

The anti-angiogenic effects of this compound derivatives are primarily attributed to the inhibition of the VEGF signaling pathway. VEGF binding to its receptor (VEGFR) on endothelial cells triggers a cascade of intracellular events, including the activation of pathways like PLCγ-PKC-MAPK and PI3K-Akt, which are crucial for endothelial cell proliferation, migration, and survival. By interfering with this pathway, this compound derivatives can effectively halt the process of angiogenesis.

II. Antimicrobial Activity

Derivatives of this compound, particularly those isolated from the Antarctic ascomycete fungus Geomyces sp., have exhibited notable antimicrobial properties. These compounds, known as geomycins, have shown activity against both bacteria and fungi.

Quantitative Data: Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for a broad range of this compound derivatives are not widely available. However, qualitative descriptions of activity have been reported.

| Compound | Activity | Target Organisms | Reference |

| Geomycin B | Antifungal activity | Aspergillus fumigatus | |

| Geomycin C | Antibacterial activity | Gram-positive and Gram-negative bacteria |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (this compound derivatives)

-

Positive control antibiotic/antifungal

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

III. Acetylcholinesterase Inhibitory Activity

Certain this compound derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | IC50 (µM) | Selectivity | Reference |

| This compound | 66.7 | Selective for AChE over BuChE | |

| Methyl asterrate | 23.3 | Selective for AChE over BuChE | |

| Ethyl asterrate | 20.1 | Selective for AChE over BuChE |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well plates

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Donepezil)

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the AChE activity.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

IV. Anti-Inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound itself is limited, the structurally related compound atraric acid has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. These findings provide a strong rationale for investigating the anti-inflammatory potential of this compound and its derivatives.

Mechanism of Action: Inhibition of NF-κB and ERK Signaling Pathways

Atraric acid has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by downregulating the phosphorylation of IκB and ERK, which are key components of the NF-κB and MAPK/ERK signaling pathways, respectively. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Experimental Protocol: Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol provides a framework for evaluating the anti-inflammatory effects of this compound derivatives in a cell-based model.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium supplemented with FBS

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound derivatives)

-

Griess reagent (for NO measurement)

-

ELISA kits (for cytokine measurement)

-

Antibodies for Western blotting (e.g., anti-p-IκB, anti-p-ERK, anti-iNOS, anti-COX-2)

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in appropriate culture plates. Pre-treat the cells with various concentrations of the test compounds for a specified time, followed by stimulation with LPS to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which is an indicator of NO production.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific ELISA kits.

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK/ERK signaling pathways (e.g., IκB, p-IκB, ERK, p-ERK, iNOS, COX-2).

V. Cytotoxicity

The cytotoxic effects of this compound and its derivatives against various cancer cell lines are an important aspect of their potential as anti-cancer agents.

Quantitative Data: Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Reference |

| An this compound derivative | MDA-MB-435 (Melanoma) | 25.96 ± 0.32 |

Note: Comprehensive cytotoxicity data for a wide range of this compound derivatives against a panel of cancer cell lines is an area for further research.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Appropriate cell culture medium

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

VI. Other Biological Activities

This compound has also been reported to be an endothelin receptor antagonist , completely inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor at a concentration of 0.1 µM. This suggests potential applications in cardiovascular diseases where endothelin is implicated.

Signaling Pathway: Endothelin Receptor Signaling

Endothelin receptors are G protein-coupled receptors that, upon activation by endothelin, trigger various downstream signaling cascades, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). These pathways are involved in processes like vasoconstriction and cell proliferation.

Conclusion

This compound and its derivatives represent a promising class of bioactive natural products with a diverse range of pharmacological activities. Their ability to modulate key signaling pathways involved in angiogenesis, inflammation, and neurotransmission underscores their potential for the development of novel therapeutics. This guide provides a foundational understanding of their biological activities and the experimental approaches used for their evaluation. Further research is warranted to fully elucidate the structure-activity relationships, optimize their therapeutic potential, and explore their clinical applications.

References

initial studies on the anti-angiogenic effects of asterric acid

An In-depth Technical Guide to the Initial Studies on the Anti-Angiogenic Effects of Asterric Acid

Introduction

Angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones, is a critical component in numerous physiological and pathological conditions. While essential for processes like embryonic development and wound healing, dysregulated angiogenesis is a hallmark of diseases such as cancer, where it facilitates tumor growth and metastasis by supplying nutrients and oxygen.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of this process, making it a key target for anti-angiogenic therapies.[1] The search for novel anti-angiogenic agents has led researchers to explore natural products, with fungal metabolites emerging as a promising source. Initial studies have identified this compound and its derivatives as potent inhibitors of angiogenesis, specifically targeting the VEGF-induced formation of capillary-like structures by endothelial cells.[2][3][4] This document provides a detailed overview of these seminal findings, focusing on the quantitative data, experimental methodologies, and implicated signaling pathways.

Core Findings: Inhibition of Endothelial Tube Formation

The foundational research into the anti-angiogenic properties of this compound was conducted by screening culture broths of fungal strains for inhibitory activity against capillary-like tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). A culture broth from an unidentified fungal strain, B90911, demonstrated significant inhibitory effects. Through bioassay-guided separation, four active compounds were isolated and identified: sulochrin, methyl this compound, and two novel derivatives, 3-chlorothis compound and 3,5-dichlorothis compound. These compounds all belong to the this compound family of diphenyl ethers.

Quantitative Data Summary

The initial studies demonstrated that these this compound derivatives significantly inhibited the VEGF-induced tube formation of HUVECs. While specific IC50 values were not detailed in the abstracts of the primary literature, the observed inhibitory activity established these compounds as viable candidates for further investigation as anti-angiogenic agents.

| Compound | Chemical Class | Source Organism | Key Anti-Angiogenic Activity Observed | Reference |

| Sulochrin | Diphenyl Ether | Fungal Strain B90911 | Significant inhibition of VEGF-induced tube formation in HUVECs | |

| Methyl this compound | Diphenyl Ether | Fungal Strain B90911 | Significant inhibition of VEGF-induced tube formation in HUVECs | |

| 3-Chlorothis compound | Diphenyl Ether | Fungal Strain B90911 | Significant inhibition of VEGF-induced tube formation in HUVECs | |

| 3,5-Dichlorothis compound | Diphenyl Ether | Fungal Strain B90911 | Significant inhibition of VEGF-induced tube formation in HUVECs |

Experimental Protocols

The identification of the anti-angiogenic effects of this compound derivatives was predicated on two key experimental phases: bioassay-guided isolation of the active compounds and in vitro angiogenesis assays.

Bioassay-Guided Isolation and Identification

This protocol involves the systematic separation of compounds from a biological source, using a specific biological assay to guide the process.

-

Fermentation: The fungal strain B90911 was cultured in a suitable broth medium to produce the secondary metabolites, including this compound and its derivatives.

-

Extraction: The culture broth was harvested, and the active compounds were extracted using organic solvents to separate them from the aqueous medium.

-

Chromatographic Separation: The crude extract was subjected to multiple rounds of chromatography (e.g., silica gel column chromatography, HPLC) to separate the mixture into individual compounds.

-

Activity Screening: Fractions from each separation step were tested for their ability to inhibit HUVEC tube formation. Only the active fractions were carried forward for further purification.

-

Structure Elucidation: The chemical structures of the purified active compounds were determined using spectroscopic analyses, such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

HUVEC Tube Formation Assay

This is a widely used in vitro assay to assess angiogenesis by measuring the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium until they reach approximately 80-90% confluency.

-

Matrix Preparation: A 96-well plate is coated with a layer of basement membrane extract (e.g., Matrigel) and allowed to polymerize at 37°C.

-

Cell Seeding and Treatment: HUVECs are harvested, resuspended in a basal medium, and seeded onto the prepared matrix. The cells are then treated with a pro-angiogenic stimulus, typically VEGF, in the presence or absence of various concentrations of the test compounds (this compound derivatives). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a period of 4-18 hours to allow for the formation of tubular networks.

-

Quantification and Analysis: The formation of tube-like structures is visualized using a microscope and quantified. Metrics for analysis include the number of branch points, total tube length, and the number of loops formed. Inhibition is calculated by comparing the results from treated wells to the VEGF-stimulated control wells.

Mechanism of Action and Signaling Pathway

The initial findings strongly suggest that this compound and its derivatives exert their anti-angiogenic effects by interfering with the VEGF signaling cascade in endothelial cells. VEGF is the primary driver of angiogenesis, initiating a complex intracellular signaling network upon binding to its receptor, VEGFR2, on the endothelial cell surface.

This binding triggers receptor dimerization and autophosphorylation, activating downstream pathways critical for angiogenesis:

-

PI3K/Akt Pathway: Promotes endothelial cell survival, proliferation, and migration.

-

RAS/MAPK (ERK) Pathway: Primarily mediates endothelial cell proliferation.

Activation of these pathways culminates in the cellular processes necessary for the formation of new blood vessels. The ability of this compound derivatives to inhibit VEGF-induced tube formation indicates that they act as antagonists to this signaling pathway. While the precise molecular target of this compound within this cascade has not yet been elucidated, the compounds effectively block the functional outcome of VEGF stimulation.

References

- 1. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal metabolites, this compound derivatives inhibit vascular endothelial growth factor (VEGF)-induced tube formation of HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Asterric Acid: A Fungal Polyketide from Penicillium with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Asterric acid, a secondary metabolite primarily produced by fungal species of the genera Aspergillus and Penicillium, has garnered significant attention within the scientific community. This polyphenolic compound, belonging to the diphenyl ether class of polyketides, exhibits a range of promising biological activities. Notably, it has been identified as a potent endothelin receptor antagonist and an inhibitor of vascular endothelial growth factor (VEGF)-induced angiogenesis. These properties position this compound and its derivatives as compelling candidates for further investigation in the development of novel therapeutics for cardiovascular diseases and cancer. This technical guide provides a comprehensive overview of this compound, with a specific focus on its production by Penicillium species. It details its biosynthesis, chemical properties, and biological activities, and provides established experimental protocols for its isolation, purification, and biological evaluation.

Introduction

Secondary metabolites produced by microorganisms represent a vast and largely untapped reservoir of chemical diversity, offering a rich source for the discovery of new therapeutic agents. Among these, filamentous fungi, particularly of the genus Penicillium, are renowned for their ability to synthesize a wide array of bioactive compounds, including the groundbreaking antibiotic penicillin. This compound is one such metabolite, first isolated from Aspergillus terreus and subsequently identified in various Penicillium species, including Penicillium frequentans.[1][2] Its unique chemical structure and significant biological activities have made it a subject of intensive research. This guide aims to consolidate the current knowledge on this compound from Penicillium species, providing a technical resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.

Chemical Properties of this compound

This compound is a diphenyl ether with the chemical formula C₁₇H₁₆O₈ and a molecular weight of 348.31 g/mol .[3] Its structure is characterized by two substituted benzene rings linked by an ether bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆O₈ | [3] |

| Molecular Weight | 348.31 g/mol | [3] |

| CAS Number | 577-64-0 | |

| Appearance | White solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; limited solubility in water. |

Biosynthesis of this compound in Penicillium

This compound is a polyketide, a class of secondary metabolites synthesized by the polymerization of acetyl-CoA and malonyl-CoA subunits. In fungi, the biosynthesis of aromatic polyketides like this compound is typically carried out by non-reducing polyketide synthases (NR-PKSs). While the specific gene cluster for this compound biosynthesis in Penicillium has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other fungal diphenyl ethers.

The biosynthesis is thought to be initiated by an NR-PKS that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions to form a monomeric phenolic acid. The key step in the formation of the diphenyl ether linkage is believed to be an oxidative coupling of two monomer units, a reaction that may be catalyzed by a copper-dependent oxidase. Subsequent tailoring reactions, such as hydroxylation and methylation, would then lead to the final structure of this compound.

Caption: Putative biosynthetic pathway of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-angiogenic and endothelin receptor antagonist effects being the most extensively studied.

Anti-angiogenic Activity

This compound has been shown to inhibit the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). This suggests that this compound interferes with the VEGF signaling pathway, a critical regulator of angiogenesis. The binding of VEGF to its receptor, VEGFR2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, all of which are essential for the formation of new blood vessels. By inhibiting this pathway, this compound can potentially suppress tumor growth and metastasis, which are dependent on angiogenesis.

Caption: Inhibition of the VEGF signaling pathway by this compound.

Endothelin Receptor Antagonism

This compound is a potent inhibitor of endothelin-1 (ET-1) binding to its receptors. ET-1 is a powerful vasoconstrictor peptide that plays a crucial role in the regulation of blood pressure and vascular tone. By blocking the binding of ET-1 to its receptors, this compound can induce vasodilation and may have therapeutic applications in the treatment of hypertension and other cardiovascular disorders.

Other Biological Activities

In addition to its anti-angiogenic and endothelin receptor antagonist activities, this compound and its derivatives have been reported to possess antifungal, antibacterial, and cytotoxic properties.

Table 2: Quantitative Data on the Biological Activities of this compound and Its Derivatives

| Compound | Activity | Assay | Result | Reference(s) |

| This compound | Endothelin Binding Inhibition | Radioligand Binding Assay | Complete inhibition at 0.1 µM | |

| This compound Derivatives | VEGF-induced Tube Formation Inhibition | HUVEC Tube Formation Assay | Inhibition at 3-10 µM | |

| Geomycin C (this compound derivative) | Antibacterial (S. aureus) | MIC Assay | MIC: 75.8 µM | |

| Geomycin C (this compound derivative) | Antibacterial (E. coli) | MIC Assay | - | |

| This compound | Acetylcholinesterase Inhibition | Ellman's Method | IC₅₀: 66.7 µM | |

| Methyl Asterrate | Acetylcholinesterase Inhibition | Ellman's Method | IC₅₀: 23.3 µM | |

| Ethyl Asterrate | Acetylcholinesterase Inhibition | Ellman's Method | IC₅₀: 20.1 µM |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound from Penicillium species.

Fermentation, Extraction, and Isolation of this compound

This protocol is adapted from methodologies used for the isolation of secondary metabolites from fungi grown on solid substrates.

References

- 1. Novel fungal diphenyl ether biosynthetic gene clusters encode a promiscuous oxidase for elevated antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and acetylcholinesterase inhibitory activity of this compound derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF signaling pathway | Abcam [abcam.com]

Unlocking the Antifungal Potential of Asterric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Among the promising candidates are derivatives of asterric acid, a naturally occurring diphenyl ether with a range of biological activities. This technical guide provides an in-depth exploration of the antifungal properties of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Antifungal Activity of this compound Derivatives

While research into the antifungal properties of this compound derivatives is ongoing, several compounds have demonstrated notable activity against clinically relevant fungal species. The most significant findings to date have centered on geomycin B , a derivative isolated from the Antarctic ascomycete fungus Geomyces sp.

Quantitative Antifungal Data

Geomycin B has exhibited potent and specific activity against the opportunistic mold Aspergillus fumigatus. In contrast, other derivatives, such as certain nitroasterric acids, have been found to be inactive, providing valuable insights into the structure-activity relationships of this compound class. A summary of the available quantitative data is presented below.

| Compound | Fungal Species | MIC (µM)[1] | IC50 (µM)[1] | Notes |

| Geomycin B | Aspergillus fumigatus (ATCC 10894) | 29.5[1] | 0.86[1] | Showed significant antifungal activity.[1] |

| Fluconazole (Control) | Aspergillus fumigatus (ATCC 10894) | 163.4 | 7.35 | Standard antifungal drug used for comparison. |

| Pseudogymnoascins A-C, 3-Nitrothis compound | Candida albicans (MY1055, ATCC64124), Aspergillus fumigatus (ATCC46645) | > 64 µg/mL | - | Inactive against the tested fungal strains. |

| Ethyl asterrate, n-butyl asterrate, Geomycin A, Geomycin C | Not specified | - | > 50 µM | Did not show noticeable in vitro antifungal activities. |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and antifungal testing of this compound derivatives.

Bioassay-Directed Fractionation and Isolation of Geomycin B

The isolation of geomycin B from Geomyces sp. is a key example of bioassay-directed fractionation, a strategy used to identify and purify bioactive compounds from natural sources.

Experimental Workflow: Isolation of Geomycin B

Protocol:

-

Fungal Culture and Fermentation: An isolate of Geomyces sp., obtained from a soil sample, is grown in a solid-substrate fermentation culture.

-

Extraction: The fermented culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.

-

Bioassay-Directed Fractionation:

-

The crude extract is subjected to silica gel column chromatography.

-

A series of fractions are collected based on the elution profile.

-

Each fraction is tested for its antifungal activity against Aspergillus fumigatus.

-

Fractions exhibiting significant antifungal activity are selected for further purification.

-

-

Purification: The active fractions are further purified using preparative high-performance liquid chromatography (HPLC) to isolate the pure compound, geomycin B.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of the this compound derivatives are determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution Assay

Protocol:

-

Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable broth medium (e.g., RPMI-1640). The final concentration is adjusted to a specific cell density.

-

Compound Dilution: A series of twofold dilutions of the test compound (e.g., geomycin B) are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

Controls:

-

Growth Control: Wells containing only the fungal inoculum and broth, without the test compound.

-

Sterility Control: Wells containing only the broth medium to check for contamination.

-

-

Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

-

Reading Results:

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

IC50 Determination: For a more quantitative measure, the optical density of each well can be read using a spectrophotometer to determine the concentration at which 50% of fungal growth is inhibited.

-

Mechanism of Action and Signaling Pathways

The precise antifungal mechanism of action for this compound derivatives has not yet been fully elucidated. However, based on the known activities of other diphenyl ether compounds and general antifungal mechanisms, a hypothetical model can be proposed. It is important to note that this is a speculative pathway and requires experimental validation.

Proposed Antifungal Mechanism of Action

Diphenyl ether compounds have been suggested to interfere with the fungal cell membrane or cell wall integrity. This disruption could trigger a cascade of intracellular events leading to cell death.

References

A Technical Guide to the Natural Sources and Isolation of Novel Asterric Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of novel asterric acid analogs. This compound and its derivatives represent a class of substituted diphenyl ethers with a polyketide origin, demonstrating a wide array of promising biological effects. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new therapeutic agents from natural sources.

Natural Sources of Novel this compound Analogs

Fungi are the primary producers of this compound and its diverse analogs. These microorganisms, thriving in various ecological niches, have evolved the biosynthetic machinery to produce a rich diversity of secondary metabolites. Researchers have successfully isolated novel this compound derivatives from several fungal genera, highlighting the untapped potential of the fungal kingdom for drug discovery.

Table 1: Fungal Sources of Novel this compound Analogs

| Fungal Species | Habitat/Source | Novel this compound Analogs Identified | Reference(s) |

| Aspergillus terreus | Soil, Marine Sponges | 3-chlorothis compound, 3,5-dichlorothis compound, Aspergetherins A-D (chlorinated biphenyls) | [1] |

| Talaromyces aurantiacus FL15 | Endophytic fungus from Huperzia serrata | This compound, Methyl asterrate, Ethyl asterrate | [2] |

| Geomyces sp. | Antarctic Soil | Ethyl asterrate, n-butyl asterrate, Geomycins A-C | [3], |

| Pseudogymnoascus sp. | Antarctic Marine Sponge | 3-Nitrothis compound derivatives (Pseudogymnoascins A-C) | [1], |

| Chaetomium globosum | Soil, Plants | Chaetoglobosins (related diphenyl ethers) | |

| Pleosporales sp. SK7 | Mangrove Endophytic Fungus | A novel this compound derivative |

Experimental Protocols for Isolation and Purification

The isolation and purification of novel this compound analogs from fungal sources typically involve a multi-step process, beginning with fermentation of the producing organism, followed by extraction of the secondary metabolites and subsequent chromatographic separation.

Fungal Fermentation

The production of this compound analogs is highly dependent on the fungal strain and the culture conditions. Optimization of media components, pH, temperature, and aeration is crucial for maximizing the yield of the target compounds.

Protocol 1: General Fungal Fermentation in Potato Dextrose Broth (PDB)

-

Strain Activation: Inoculate a pure culture of the fungal strain onto a Potato Dextrose Agar (PDA) plate. Incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

-

Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelial mat into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB. Incubate the flask on a rotary shaker at 150-200 rpm and 25-28°C for 3-5 days to generate a seed culture.

-

Production Culture: Inoculate a larger volume of PDB (e.g., 1 L in a 2 L flask) with the seed culture (typically 5-10% v/v). Incubate the production culture under the same conditions as the seed culture for 14-21 days. The optimal fermentation time will vary depending on the fungal species and the specific analog being produced.

Extraction of Secondary Metabolites

Following fermentation, the fungal biomass and the culture broth are separated, and the secondary metabolites are extracted using organic solvents.

Protocol 2: Solvent Extraction of Fungal Mycelium and Culture Broth

-

Biomass Separation: Separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or filter paper.

-

Mycelium Extraction:

-

Dry the collected mycelium (e.g., by lyophilization or in a drying oven at 40-50°C).

-

Grind the dried mycelium into a fine powder.

-

Extract the powdered mycelium with a suitable organic solvent, such as ethyl acetate or methanol, by maceration with shaking for several hours. Repeat the extraction process three times to ensure complete extraction.

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.

-

-

Culture Broth Extraction:

-

Extract the culture filtrate with an equal volume of ethyl acetate three times in a separatory funnel.

-

Combine the ethyl acetate layers and wash with brine (saturated NaCl solution).

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Filter and concentrate the extract under reduced pressure to yield the crude broth extract.

-

Chromatographic Purification

The crude extracts are complex mixtures containing numerous compounds. Chromatographic techniques are employed to separate and purify the individual this compound analogs.

Protocol 3: Purification by Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing solvent polarity. A common solvent system is a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis: Combine fractions containing the same compound (as determined by TLC) and concentrate them to yield the purified this compound analog.

Protocol 4: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain highly pure compounds, preparative HPLC is often employed.

-

Column and Mobile Phase Selection: A C18 reverse-phase column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal gradient and retention times of the target compounds.

-

Preparative Run: Scale up the analytical method to a preparative scale. Dissolve the partially purified fraction from the silica gel column in the initial mobile phase, filter it through a 0.45 µm filter, and inject it onto the preparative column.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest using a fraction collector.

-

Compound Recovery: Concentrate the collected fractions under reduced pressure to remove the mobile phase and obtain the pure this compound analog.

Quantitative Data of Novel this compound Analogs

The following tables summarize the quantitative data for several novel this compound analogs, including their yields, spectroscopic data for structural elucidation, and biological activities.

Table 2: Yield and Spectroscopic Data of Selected Novel this compound Analogs

| Compound | Fungal Source | Yield (mg/L) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS Data (m/z) |

| Ethyl asterrate | Geomyces sp. | Not Reported | 4.41 (q, J=7.1 Hz, 2H), 1.34 (t, J=7.1 Hz, 3H), ... | 171.1, 160.2, ..., 61.3, 14.2 | [M+Na]⁺ 399.1017 |

| n-butyl asterrate | Geomyces sp. | Not Reported | 4.32 (t, J=6.7 Hz, 2H), 1.68 (m, 2H), 0.96 (t, J=7.4 Hz, 3H), ... | 171.2, 160.3, ..., 65.2, 30.6, 19.2, 13.7 | [M+Na]⁺ 427.1325 |

| Geomycin C | Geomyces sp. | Not Reported | 6.45 (s, 1H), 6.38 (s, 1H), 3.82 (s, 3H), ... | 195.1, 170.5, ..., 56.1 | [M+Na]⁺ 591.0700 |

| 3-Nitrothis compound | Pseudogymnoascus sp. | Not Reported | 11.22 (s, 1H), 6.89 (s, 1H), 6.70 (s, 1H), 3.92 (s, 3H), ... | 165.4, 160.6, ..., 56.2 | [M+H]⁺ 394.0771 |

Note: ... indicates that other signals were present but are not listed for brevity. Complete spectroscopic data can be found in the cited literature.

Table 3: Bioactivity of Novel this compound Analogs

| Compound | Biological Activity | Target/Assay | IC₅₀ / MIC | Reference(s) |

| This compound | Acetylcholinesterase Inhibition | Enzyme Assay | 66.7 µM | |

| Methyl asterrate | Acetylcholinesterase Inhibition | Enzyme Assay | 23.3 µM | |

| Ethyl asterrate | Acetylcholinesterase Inhibition | Enzyme Assay | 20.1 µM | |

| Geomycin C | Antibacterial | S. aureus (ATCC 6538) | MIC: 75.8 µM | |

| Geomycin C | Antibacterial | E. coli (CGMCC 1.2340) | MIC: 30.3 µM | |

| Aspergetherin A | Antibacterial | MRSA (ATCC 43300) | MIC: 32 µg/mL | |

| 3-chlorothis compound | Anti-angiogenic | VEGF-induced tube formation of HUVECs | Significant inhibition | |